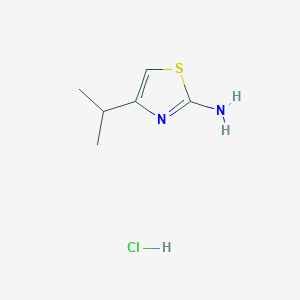

4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride

Beschreibung

The exact mass of the compound 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-propan-2-yl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.ClH/c1-4(2)5-3-9-6(7)8-5;/h3-4H,1-2H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCKYWQLPAPDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351647-94-3 | |

| Record name | 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Synthetic Methodology of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride

Executive Summary

In contemporary medicinal chemistry, the 2-aminothiazole ring represents a "privileged scaffold," frequently deployed as a core pharmacophore in the design of kinase inhibitors, antimicrobial agents, and GPCR ligands. 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (also known as 4-isopropylthiazol-2-amine hydrochloride) is a highly versatile building block that combines the hydrogen-bonding capacity of an exocyclic amine with the lipophilic steric bulk of an isopropyl group[1]. This whitepaper provides a comprehensive technical guide to the physicochemical properties, mechanistic synthesis, and pharmacological utility of this critical compound.

Physicochemical Profiling

The structural architecture of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride dictates its behavior in both synthetic workflows and biological systems. The isopropyl group at the C4 position provides a localized hydrophobic domain, which is often utilized to occupy lipophilic pockets in target proteins. The hydrochloride salt form ensures high aqueous solubility and oxidative stability compared to its free base counterpart.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride |

| Synonyms | 4-Isopropylthiazol-2-amine hydrochloride |

| CAS Registry Number | 1351647-94-3 (Salt)[1] / 79932-20-0 (Free Base) |

| Molecular Formula | C₆H₁₁ClN₂S |

| Molecular Weight | 178.68 g/mol |

| SMILES String | CC(C)C1=CSC(N)=N1.Cl |

| Appearance | White to off-white crystalline solid |

Mechanistic Pathway: The Hantzsch Thiazole Synthesis

The de novo construction of the 2-aminothiazole core is most efficiently achieved via the Hantzsch Thiazole Synthesis , a robust multicomponent condensation reaction established over a century ago[2]. To synthesize the 4-isopropyl derivative, the reaction utilizes 1-bromo-3-methylbutan-2-one (an α-haloketone) and thiourea[3].

The mechanism proceeds through a highly ordered cascade:

-

S-Alkylation: The highly nucleophilic sulfur atom of thiourea executes an Sₙ2 attack on the α-carbon of 1-bromo-3-methylbutan-2-one, displacing the bromide ion to form a thioether intermediate[4].

-

Intramolecular Cyclization: The exocyclic nitrogen of the thiourea moiety attacks the electrophilic ketone carbonyl, forming a 5-membered hydroxythiazoline ring.

-

Dehydration: The intermediate undergoes rapid dehydration (-H₂O) driven by the thermodynamic stability of the resulting aromatic thiazole system[4].

Reaction mechanism of the Hantzsch thiazole synthesis and subsequent salt formation.

Experimental Protocol: Synthesis and Salt Formation

The following self-validating protocol details the synthesis of 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride, emphasizing the causality behind specific solvent and reagent choices[3].

Phase 1: Condensation (Hantzsch Synthesis)

-

Reagent Preparation: Charge an oven-dried round-bottom flask with 1-bromo-3-methylbutan-2-one (1.0 equiv, 10 mmol) and thiourea (1.1 equiv, 11 mmol).

-

Solvent Addition: Suspend the reagents in anhydrous ethanol (0.2 M).

-

Causality: Ethanol acts as a polar protic solvent, stabilizing the polar transition states during the Sₙ2 sulfur alkylation while maintaining the solubility of thiourea[4].

-

-

Reflux: Heat the mixture to 80 °C under a nitrogen atmosphere for 2–4 hours.

-

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The complete consumption of the UV-active α-haloketone and the appearance of a highly polar, ninhydrin-active spot confirms cyclization.

-

Phase 2: Free Base Isolation

-

Neutralization: Cool the mixture to room temperature and concentrate in vacuo. Partition the crude residue between ethyl acetate and 10% aqueous Na₂CO₃.

-

Causality: The Hantzsch reaction inherently yields the hydrobromide salt as a byproduct. Na₂CO₃ neutralizes the HBr, liberating the lipophilic free base into the organic phase[4].

-

-

Extraction: Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude free base as a pale oil.

Phase 3: Hydrochloride Salt Formation

-

Precipitation: Dissolve the crude free base in a minimal volume of anhydrous diethyl ether. Dropwise, add 2M HCl in diethyl ether (1.2 equiv) at 0 °C with vigorous stirring.

-

Causality: Anhydrous conditions prevent hydrolytic degradation. Because the hydrochloride salt is highly insoluble in ether, this step acts as a thermodynamic sink, driving the selective precipitation of the target compound while leaving non-basic organic impurities in solution.

-

-

Filtration & Drying: Isolate the precipitate via vacuum filtration, wash with cold ether, and dry under high vacuum to afford the final product.

-

Self-Validation Checkpoint: ¹H NMR (DMSO-d₆) analysis should exhibit an intact isopropyl multiplet at ~2.8 ppm. A D₂O shake experiment will confirm the presence of exchangeable protons (>9.0 ppm) corresponding to the protonated thiazolium/amine species[5].

-

Pharmacological Relevance: The 2-Aminothiazole Pharmacophore

In drug development, the 2-aminothiazole motif is frequently utilized as an ATP-competitive inhibitor in kinase targeting. The exocyclic amine acts as a critical hydrogen bond donor to the hinge region of the kinase backbone, while the nitrogen of the thiazole ring serves as a hydrogen bond acceptor. The C4-isopropyl group of 4-(propan-2-yl)-1,3-thiazol-2-amine specifically projects into the hydrophobic pocket adjacent to the ATP-binding site, increasing target affinity and selectivity.

Pharmacological mechanism of 2-aminothiazole derivatives as ATP-competitive kinase inhibitors.

References

-

[1] Title: 1351647-94-3 | 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride Source: chemscene.com URL:

-

[4] Title: Hantzsch Thiazole Synthesis Source: chemhelpasap.com URL:

-

[5] Title: Hantzsch thiazole synthesis - laboratory experiment Source: youtube.com URL:

-

[2] Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: mdpi.com URL:

-

[3] Title: Identification of a New Class of Glucokinase Activators through Structure-Based Design Source: acs.org URL:

Sources

Physicochemical Profiling and Synthetic Applications of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary

In modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on versatile, structurally robust building blocks. 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride —commonly referred to as 4-isopropylthiazol-2-amine hydrochloride—is a critical heteroaromatic intermediate utilized in the synthesis of advanced pharmacological agents.

The thiazole core provides a stable platform capable of participating in π−π stacking and critical hydrogen bonding, while the 4-isopropyl substitution introduces a specific steric bulk and lipophilicity that is highly favored for occupying hydrophobic pockets in target proteins. This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its field-proven applications in modulating key biological targets such as Glucokinase and the BAF chromatin remodeling complex.

Molecular Architecture & Physicochemical Properties

Understanding the physicochemical profile of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride is essential for predicting its behavior in both synthetic workflows and biological assays. The compound is commercially available and handled primarily in its hydrochloride salt form ([1]), though its free base form ([2]) is the active nucleophile in downstream coupling reactions.

Causality in Property Design:

-

Aqueous Solubility: The primary amine at the 2-position is readily protonated. Formulating this building block as a hydrochloride salt drastically improves its aqueous solubility and prevents the oxidative degradation often seen in electron-rich free base thiazoles.

-

Lipophilicity (LogP): The isopropyl group acts as a lipophilic anchor. In structure-activity relationship (SAR) campaigns, this moiety is strategically used to increase the overall LogP of the final drug candidate, enhancing cell membrane permeability.

Quantitative Data Summary

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | 4-(Propan-2-yl)-1,3-thiazol-2-amine | 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride |

| CAS Number | 79932-20-0 | 1351647-94-3 |

| Molecular Formula | C₆H₁₀N₂S | C₆H₁₁ClN₂S |

| Molecular Weight | 142.22 g/mol | 178.68 g/mol |

| Physical State | Solid / Oil (temperature dependent) | Crystalline Solid |

| Purity Standard | ≥95% | ≥95% (Typically 98% in commercial lots) |

| Storage Conditions | Inert atmosphere, 2-8°C | Room temperature, desiccated |

Synthetic Methodology: The Hantzsch Thiazole Protocol

The most robust and scalable method for synthesizing the 4-isopropylthiazole scaffold is the Hantzsch thiazole synthesis [3]. This bimolecular condensation ensures high regioselectivity.

Step-by-Step Experimental Protocol

Step 1: Bimolecular Condensation & Cyclization

-

Charge the Reactor: Dissolve 1-bromo-3-methylbutan-2-one (1.0 equivalent) and thiourea (1.2 equivalents) in absolute ethanol (approx. 10 volumes).

-

Causality: Ethanol is selected because its boiling point (78°C) provides the exact thermal window required to drive the condensation without causing thermal decomposition of the sensitive α -bromoketone.

-

-

Reflux: Heat the reaction mixture to reflux for 2 to 4 hours.

-

In-Process Control (IPC): Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The disappearance of the UV-active bromoketone and the appearance of a lower-Rf spot (ninhydrin positive) validates the formation of the thiazole ring.

-

Step 2: Aqueous Workup & Free Base Isolation

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove ethanol.

-

Neutralization: Resuspend the crude hydrobromide intermediate in distilled water and slowly add saturated aqueous sodium bicarbonate ( NaHCO3 ) until the pH reaches 8.0.

-

Causality: Neutralization is mandatory to convert the intermediate hydrobromide salt into the uncharged free base, allowing it to partition into the organic phase.

-

-

Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield crude 4-isopropylthiazol-2-amine.

Step 3: Hydrochloride Salt Formation

-

Precipitation: Dissolve the crude free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 2M HCl in ether) into the solution at 0°C.

-

Isolation: Filter the resulting white crystalline precipitate, wash with cold ether, and dry under high vacuum to yield 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride.

Fig 1. Hantzsch thiazole synthesis workflow for 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride.

Analytical Validation

To ensure trustworthiness in downstream assays, the synthesized batch must be structurally validated.

-

Nuclear Magnetic Resonance (NMR): 1H -NMR (in DMSO- d6 ) will confirm the structural connectivity. Key diagnostic peaks include a septet around 2.8 ppm (CH of the isopropyl group), a doublet around 1.2 ppm (the two CH3 groups), and a distinct singlet around 6.3 ppm corresponding to the isolated aromatic proton at the 5-position of the thiazole ring.

-

Single-Crystal X-ray Crystallography: For absolute unambiguous determination of the 3D atomic arrangement, slow evaporation of the compound in an ethyl acetate/acetone mixture yields crystals suitable for X-ray diffraction, confirming the planar nature of the thiazole core and the steric projection of the isopropyl group [3].

Pharmacological Applications & Target Modulation

The 4-isopropylthiazol-2-amine scaffold is highly privileged in medicinal chemistry, serving as a core pharmacophore in several therapeutic areas.

Glucokinase (GK) Activators for Type 2 Diabetes

Glucokinase acts as the primary glucose sensor in pancreatic β -cells and hepatocytes. Unlike other hexokinases, GK has a low affinity (high Km ) for glucose. By coupling 4-isopropylthiazol-2-amine with substituted nicotinic acids via amide linkages, researchers have developed potent allosteric GK activators [4].

-

Mechanistic Causality: The thiazole nitrogen hydrogen-bonds with the enzyme's allosteric site, while the isopropyl group fits snugly into an adjacent hydrophobic pocket. This binding stabilizes the active conformation of GK, lowering its Km for glucose to physiological levels (~5 mM) and increasing glucose phosphorylation rates.

BAF Complex Modulators in Oncology

The SWI/SNF (BAF) chromatin remodeling complex, specifically its ATPases BRG1 and BRM, is critical for gene expression and tumor suppression. The 4-isopropylthiazole moiety has been integrated into small molecules designed to modulate BAF complex function [5]. By acting on these epigenetic targets, these compounds induce cell cycle arrest in specific cancer phenotypes characterized by BRG1 loss-of-function mutations.

Targeted Protein Degradation (PROTACs)

Recent advancements have utilized this amine as a ligand moiety for binding DNA damage-binding protein 1 (DDB1). When connected via a linker to a target-protein binding moiety, it forms a heterobifunctional degrader (PROTAC) that hijacks the cellular ubiquitin-proteasome system to selectively degrade pathogenic viral or oncogenic proteins [6].

Fig 2. Pharmacological applications of the 4-isopropylthiazole scaffold in drug development.

References

- ChemScene. "1351647-94-3 | 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride".

- Sigma-Aldrich. "4-Isopropylthiazol-2-amine | 79932-20-0".

- Benchchem. "Validating the Structure of Synthesized 5-Bromo-4-isopropylthiazol-2-amine: A Comparative Guide".

- European Patent Office. "EP 1986645 B1 - GLUCOKINASE ACTIVATORS".

- Google Patents. "WO2019152437A1 - Compounds and uses thereof" (BAF Complex Modulators).

- Google Patents. "WO2021239117A1 - Modified proteins and protein degraders" (DDB1 Binding Moieties).

Mechanism of Action and Pharmacological Profiling of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride Derivatives

Executive Summary

The compound 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (CAS 1351647-94-3) represents a highly privileged pharmacophore in modern medicinal chemistry. Characterized by its 2-aminothiazole core and lipophilic 4-isopropyl substitution, this structural motif has evolved from a traditional kinase hinge-binder into a versatile ligand capable of driving two distinct, highly sophisticated pharmacological mechanisms: Allosteric activation of Glucokinase (GK) for metabolic regulation, and Targeted Protein Degradation (TPD) via the recruitment of the DDB1 adaptor protein in the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.

This technical guide dissects the structural causality, mechanistic pathways, and self-validating experimental protocols required to characterize derivatives of this scaffold.

Structural Pharmacology of the Privileged Scaffold

The efficacy of 4-(Propan-2-yl)-1,3-thiazol-2-amine derivatives stems from the precise geometric and electronic properties of the scaffold:

-

2-Aminothiazole Core: The exocyclic amine acts as a potent hydrogen-bond donor, while the thiazole nitrogen serves as a hydrogen-bond acceptor. This push-pull electronic configuration is ideal for anchoring into tightly constrained allosteric pockets or protein-protein interaction (PPI) interfaces.

-

4-Isopropyl Substitution: The bulky, branched aliphatic group provides critical steric volume. It engages in van der Waals interactions with hydrophobic residues (e.g., Valine, Isoleucine, Leucine), driving the thermodynamics of binding through the displacement of structured water molecules.

-

Hydrochloride Salt Form: The protonation of the thiazole/amine system ensures high aqueous solubility, making it highly amenable to in vitro enzymatic assays and in vivo bioavailability without compromising the lipophilic binding interactions of the free base.

Mechanism I: Allosteric Modulation of Glucokinase

Glucokinase (Hexokinase IV) functions as the primary glucose sensor in pancreatic β-cells and hepatocytes. Unlike other hexokinases, GK exhibits a low affinity for glucose ( S0.5 ≈ 8 mM) and positive cooperativity, allowing it to act as a rheostat for blood glucose levels.

Derivatives of 4-(Propan-2-yl)-1,3-thiazol-2-amine function as Glucokinase Activators (GKAs) . They bind to an allosteric site distinct from the ATP and glucose active sites. Binding induces a conformational shift from a "super-open" inactive state to a "closed" active state. This allosteric stabilization reduces the S0.5 for glucose from ~8 mM to ~1–2 mM and increases the maximum reaction velocity ( Vmax ), thereby enhancing glycolysis and insulin secretion even under normoglycemic conditions .

Fig 1: Allosteric activation pathway of Glucokinase by thiazol-2-amine derivatives.

Mechanism II: DDB1-Recruiting Targeted Protein Degradation

Recently, the 4-(Propan-2-yl)-1,3-thiazol-2-amine scaffold has been repurposed as a ligand for Damage-Specific DNA Binding Protein 1 (DDB1) . DDB1 is a core adaptor protein in the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.

By incorporating this scaffold into heterobifunctional Proteolysis Targeting Chimeras (PROTACs), researchers can chemically induce proximity between a target protein of interest (POI)—such as CBP/p300 or HDACs—and the CRL4 machinery. The thiazole derivative binds directly to DDB1, bypassing the need for traditional Cereblon (CRBN) or VHL ligands. This proximity triggers the polyubiquitination of the POI, leading to its rapid degradation by the 26S proteasome .

Fig 2: Mechanism of PROTAC-induced ternary complex formation and degradation via DDB1.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives requires self-validating assay systems where the readout is directly and exclusively proportional to the target mechanism.

Protocol A: In Vitro Glucokinase Activation Assay (Coupled Enzyme System)

Causality: Direct measurement of Glucokinase activity is difficult because its product, Glucose-6-Phosphate (G6P), lacks a distinct optical signature. To solve this, a coupled enzymatic system is used. G6P is oxidized by an excess of Glucose-6-Phosphate Dehydrogenase (G6PD), which simultaneously reduces NAD+ to NADH. Because G6PD is in excess, the Glucokinase reaction remains the rate-limiting step, making the accumulation of NADH (measured at 340 nm) a direct, self-validating proxy for GK activation .

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer containing 25 mM HEPES (pH 7.2), 10 mM MgCl₂, 100 mM KCl, and 5 mM ATP.

-

Reagent Addition: Add 1 mM NAD+ and saturating levels of G6PD (e.g., 2 U/mL) to the buffer.

-

Compound Titration: Dispense the 4-(Propan-2-yl)-1,3-thiazol-2-amine derivative in a 10-point, 2-fold dilution series (typically starting at 50 µM) into a 96-well UV-transparent plate.

-

Enzyme Addition: Add recombinant human Glucokinase to a final concentration of ~10 nM. Incubate for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding D-glucose at varying concentrations (e.g., 2 mM to 80 mM).

-

Kinetic Readout: Monitor the increase in absorbance at 340 nm continuously for 20 minutes using a microplate reader. Calculate the S0.5 and Vmax using a four-parameter logistic curve fit.

Protocol B: Live-Cell Kinetic Degradation Assay (HiBiT-Tagged Endogenous Targets)

Causality: Traditional Western blots provide only static, endpoint data and suffer from high variability. To capture the dynamic kinetics of PROTAC-mediated degradation, CRISPR-Cas9 is used to knock-in an 11-amino acid HiBiT tag at the endogenous locus of the target protein. When the complementary LgBiT protein and a furimazine substrate are introduced, they form a functional NanoBiT luciferase. As the PROTAC degrades the target, luminescence decreases proportionally in real-time, providing a highly sensitive, kinetic measurement of degradation .

Step-by-Step Methodology:

-

Cell Preparation: Seed CRISPR-edited HiBiT-target cells (e.g., HEK293) at 2×104 cells/well in a white, opaque-bottom 96-well plate in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

-

Substrate Equilibration: Replace media with assay medium containing Nano-Glo® Endurazine™ Live Cell Substrate (diluted 1:100). Incubate for 2.5 hours to equilibrate luminescence.

-

PROTAC Treatment: Add the DDB1-recruiting PROTAC in a 12-point serial dilution (starting at 1 µM).

-

Kinetic Monitoring: Measure luminescence continuously every 15 minutes for 24 hours in a luminometer pre-equilibrated to 37°C.

-

Data Analysis: Normalize the luminescent signal to DMSO controls to calculate the Degradation Maximum ( Dmax ) and the half-maximal degradation concentration ( DC50 ).

Quantitative Pharmacological Profiling

The table below summarizes the expected pharmacological metrics when profiling 4-(Propan-2-yl)-1,3-thiazol-2-amine derivatives across their two primary mechanisms of action.

| Mechanism Class | Target | Key Metric Evaluated | Typical Observed Range | Physiological Outcome |

| GKA | Glucokinase (Liver/Pancreas) | S0.5 (Glucose Affinity Shift) | Drops from ~8.0 mM to 1.5–2.5 mM | Increased glycogen synthesis; glucose-dependent insulin release. |

| GKA | Glucokinase (Liver/Pancreas) | EC50 (Activation) | 50 nM – 500 nM | Enhanced glycolytic flux. |

| PROTAC | DDB1 Adaptor (CRL4 Complex) | Kd (Ternary Complex Affinity) | 10 nM – 100 nM | Robust recruitment of E3 ligase machinery. |

| PROTAC | Target Protein (e.g., CBP/p300) | DC50 (Degradation Concentration) | 1 nM – 50 nM | Near-complete target silencing. |

| PROTAC | Target Protein (e.g., CBP/p300) | Dmax (Maximum Degradation) | 85% – 98% clearance | Loss of downstream transcriptional activity. |

References

- WO2007089512A1 - Glucokinase activators - Google Patents Source: Google Patents URL

- WO2021239117A1 - Modified proteins and protein degraders - Google Patents Source: Google Patents URL

- WO2008104994A2 - 2,2,2-tri-substituted acetamide derivatives as glucokinase activators, their process and pharmaceutical application Source: Google Patents URL

Molecular weight and exact mass of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride

Executive Summary

In modern drug discovery, the 2-aminothiazole scaffold is a highly privileged pharmacophore, frequently deployed in the development of kinase inhibitors, histone demethylase modulators, and anti-mycobacterial agents [1]. 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (CAS: 1351647-94-3), also known as 2-amino-4-isopropylthiazole hydrochloride, is a critical building block in these synthesis pipelines.

For researchers and analytical scientists, distinguishing between the molecular weight (average isotopic mass) and the exact mass (monoisotopic mass) of this compound is paramount. This distinction is not merely theoretical; it dictates the parameters for High-Resolution Mass Spectrometry (HRMS) workflows used in structural validation, impurity profiling, and pharmacokinetic tracking. This whitepaper details the physicochemical profiling, exact mass calculations, and a self-validating LC-HRMS protocol for this compound.

Physicochemical Profiling & Mass Fundamentals

When analyzing hydrochloride salts via mass spectrometry, the intact salt is rarely detected. In aqueous or polar organic mobile phases, the salt dissociates. Therefore, while the bulk material is weighed based on the molecular weight of the salt, the mass spectrometer will detect the ionized free base [2].

The table below summarizes the critical mass parameters required for analytical calibration.

Table 1: Physicochemical and Mass Properties

| Property | Value |

| Chemical Name | 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride |

| CAS Number | 1351647-94-3 |

| Molecular Formula (Salt) | C₆H₁₁ClN₂S |

| Molecular Formula (Free Base) | C₆H₁₀N₂S |

| Molecular Weight (Salt) | 178.68 g/mol |

| Molecular Weight (Free Base) | 142.22 g/mol |

| Exact Mass (Salt) | 178.0331 Da |

| Exact Mass (Free Base) | 142.0565 Da |

Causality of Mass Differences: The molecular weight is calculated using the weighted average of all naturally occurring isotopes (e.g., Carbon = 12.011). The exact mass, critical for HRMS, is calculated using only the most abundant, stable isotopes (e.g., ¹²C = 12.00000, ¹H = 1.007825, ³²S = 31.972071).

High-Resolution Mass Spectrometry (HRMS) Rationale

To validate the synthesis of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride, Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) is the gold standard.

-

Why ESI Positive Mode (ESI+)? The primary amine (-NH₂) and the nitrogen within the thiazole ring are highly basic. In an acidic environment, these sites readily accept a proton (H⁺), making ESI+ the most efficient ionization mechanism.

-

Why QTOF? QTOF instruments provide sub-5 ppm mass accuracy. This high resolution is required to definitively distinguish the target compound (C₆H₁₁N₂S⁺) from isobaric impurities that might share a nominal mass of 143 Da but have entirely different elemental compositions.

Ionization Pathway Logic

Caption: Dissociation and ESI+ protonation pathway of 4-(Propan-2-yl)-1,3-thiazol-2-amine HCl.

Experimental Protocol: Self-Validating LC-HRMS Workflow

To prevent false positives and ensure absolute structural confidence, the following protocol integrates continuous internal calibration (lock mass) as a self-validating mechanism [3].

Step 1: Sample Preparation

-

Accurately weigh 1.0 mg of the hydrochloride salt and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

-

Dilute the stock 1:1000 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to achieve a final concentration of 1 µg/mL. Causality: High dilution prevents detector saturation, mitigates ion suppression, and ensures the mass analyzer operates within its linear dynamic range.

Step 2: Chromatographic Separation

-

Inject 2 µL of the sample onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Run a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.4 mL/min. Causality: Formic acid serves a dual purpose: it suppresses secondary interactions between the basic amine and unendcapped column silanols (improving peak shape) and acts as the primary proton donor for ESI+ ionization.

Step 3: Mass Spectrometry Acquisition

-

Set the ESI source to positive mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

-

Infuse a lock mass solution (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.2771 Da) continuously via a secondary reference sprayer. Causality: The mass spectrometer continuously measures the lock mass alongside the analyte. If the instrument drifts due to temperature or electronic fluctuations, the software automatically recalibrates the analyte's mass in real-time, guaranteeing < 2 ppm mass accuracy.

Analytical Workflow Diagram

Caption: End-to-end LC-HRMS workflow featuring sample prep, LC separation, and QTOF detection.

Mass Spectral Interpretation & Isotopic Profiling

Upon successful acquisition, the data must be interpreted not just by the primary peak, but by its isotopic fingerprint.

-

Primary Ion ([M+H]⁺): The theoretical exact mass of the protonated free base (C₆H₁₁N₂S⁺) is 143.0643 m/z . The observed peak must fall within a 5 ppm window of this value (143.0636 - 143.0650 m/z).

-

The Sulfur Isotopic Signature (A+2 Peak): A self-validating feature of thiazole-containing compounds is the presence of sulfur. Natural sulfur consists of ³²S (~95%) and ³⁴S (~4.2%). Therefore, the mass spectrum will exhibit a distinct "A+2" isotopic peak at 145.0601 m/z with a relative abundance of approximately 4.5% compared to the base peak. If this A+2 peak is missing or disproportionate, the presence of the thiazole ring is highly suspect, regardless of the primary mass accuracy.

References

-

Shirude, P. S., et al. "Methyl-Thiazoles: A Novel Mode of Inhibition with the Potential to Develop Novel Inhibitors Targeting InhA in Mycobacterium tuberculosis." Journal of Medicinal Chemistry, 2013, 56(21), 8533-8542. URL: [Link]]

An In-Depth Technical Guide to the In Vitro Pharmacology of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive framework for the in vitro pharmacological characterization of a specific derivative, 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride. We will delineate a strategic, multi-tiered approach for researchers, scientists, and drug development professionals to elucidate the compound's mechanism of action, target engagement, cellular effects, and potential liabilities. This document moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating characterization cascade.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in modern drug discovery, featured in clinically approved drugs like Dasatinib, a potent kinase inhibitor.[4][5] Its prevalence is due to its ability to form key hydrogen bond interactions with various biological targets and its synthetic tractability, which allows for extensive structure-activity relationship (SAR) studies.[3][5] The subject of this guide, 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride (herein referred to as "Compound A"), is a representative member of this class. The hydrochloride salt form is typically used to improve aqueous solubility and stability.

A thorough in vitro pharmacological workup is the first step in understanding a compound's therapeutic potential and de-risking its progression. The goal is to build a comprehensive data package that answers four fundamental questions:

-

Target Identification: What are the primary molecular targets of Compound A?

-

Target Engagement: Does Compound A bind to its target(s) in a relevant cellular environment?

-

Functional Effect: Does this binding event translate into a measurable biological effect?

-

Selectivity & Safety: Is the compound's activity specific to its intended target, or does it have off-target activities that could lead to adverse effects?

This guide will outline a logical workflow to address these questions, complete with detailed experimental protocols and data interpretation insights.

The Pharmacological Characterization Workflow

A robust characterization cascade ensures that resources are spent on the most promising compounds. The workflow progresses from broad, high-throughput screening to more complex, physiologically relevant assays.

Caption: High-level workflow for in vitro pharmacological characterization.

Phase 1: Target Identification and Engagement

Given that the 2-aminothiazole scaffold is a well-known "kinase inhibitor template," our initial hypothesis will be that Compound A targets the protein kinase family.[1][4]

Initial Target Discovery: Kinase Panel Screening

The most efficient method to identify primary targets is to screen the compound against a large, commercially available panel of kinases.

Rationale: Kinase panel screening provides a broad view of the compound's activity across the human kinome. This is crucial for identifying the most potent target(s) and for getting an early indication of selectivity. A single-point screen (e.g., at 1 µM or 10 µM) is a cost-effective first pass.

Protocol: Single-Point Kinase Screen

-

Compound Preparation: Prepare a 10 mM stock solution of Compound A in 100% DMSO. From this, create a 100 µM working solution.

-

Assay Provider: Submit the compound to a commercial provider (e.g., Eurofins Discovery KINOMEscan®, Promega).

-

Screening: The provider will perform binding or activity assays against a panel of hundreds of kinases at a fixed compound concentration (e.g., 10 µM).

-

Data Analysis: Results are typically provided as "% Inhibition" or "% of Control." Hits are defined as kinases inhibited by >50% or >90%, depending on the desired stringency.

Hit Confirmation: Potency Determination (IC₅₀)

Once primary hits are identified, the next step is to determine the compound's potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Rationale: The IC₅₀ value is a quantitative measure of a compound's potency and is essential for comparing different compounds and for guiding SAR.

Protocol: In Vitro Kinase IC₅₀ Assay (e.g., ADP-Glo™) This protocol describes a luminescent assay that measures ADP produced from a kinase reaction. More ADP signifies lower kinase inhibition.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[6]

-

ATP & Substrate: Prepare a solution containing the kinase's specific peptide substrate and ATP at its Kₘ concentration in kinase buffer.

-

-

Compound Dilution: Perform a serial dilution of Compound A (e.g., from 100 µM to 1 nM) in a 384-well plate. Include "vehicle only" (DMSO) and "no enzyme" controls.

-

Kinase Reaction: Add the purified recombinant kinase enzyme to each well, except the "no enzyme" control.

-

Initiation: Add the ATP/substrate mix to all wells to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Termination & Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Target Engagement in a Cellular Context: CETSA

A critical step is to confirm that the compound can enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[7][8]

Rationale: CETSA is based on the principle that a protein becomes more thermally stable when a ligand is bound.[8] By heating intact cells treated with the compound and measuring the amount of soluble target protein that remains, we can directly observe target engagement. This assay bridges the gap between biochemical potency and cellular activity.[9]

Protocol: Western Blot-based CETSA

-

Cell Treatment: Culture a relevant cell line (e.g., one that expresses the target kinase) and treat with various concentrations of Compound A or vehicle (DMSO) for 1-2 hours.

-

Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[7] Cool immediately to room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

-

Fractionation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[10]

-

Analysis:

-

Collect the supernatant and determine the protein concentration (e.g., via BCA assay).

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody against the target kinase.

-

-

Data Interpretation: In the presence of a binding compound, the target protein will be more stable at higher temperatures. This will appear as a stronger band on the Western Blot at elevated temperatures compared to the vehicle-treated control, creating a "thermal shift."

Phase 2: Functional Cellular Characterization

After confirming target engagement, we must demonstrate that this binding event leads to a functional consequence in the cell.

Target-Specific Functional Assay

For a kinase inhibitor, the most direct functional readout is the inhibition of the phosphorylation of a known downstream substrate.

Rationale: This assay directly links target engagement (kinase binding) to its enzymatic function (phosphorylation) within the cell. It is a critical piece of evidence for the compound's mechanism of action.

Protocol: In-Cell Western for Substrate Phosphorylation

-

Cell Culture & Treatment: Seed cells in a 96-well plate. Once they adhere, starve them of serum (if necessary to reduce basal signaling) and then treat with a dose-response of Compound A for 1-2 hours.

-

Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or agonist to activate the target kinase.

-

Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 to allow antibody entry.

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

-

Incubate with two primary antibodies simultaneously: one specific for the phosphorylated substrate (e.g., anti-phospho-STAT3) and another for the total protein (e.g., anti-total-STAT3) or a housekeeping protein (e.g., anti-GAPDH).

-

Wash and incubate with two different species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD).

-

-

Data Acquisition & Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for both the phospho-protein and the total/housekeeping protein. Normalize the phospho-signal to the total protein signal and plot the dose-response curve to calculate the EC₅₀ (half-maximal effective concentration).

Phenotypic Assay: Antiproliferative Activity

A common downstream effect of inhibiting kinases involved in growth signaling is the reduction of cell proliferation.

Rationale: This assay provides a broader, phenotypic readout of the compound's overall effect on cell health and growth. It helps to correlate the molecular mechanism with a therapeutically relevant outcome (e.g., stopping cancer cell growth).

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells known to be dependent on the target kinase's signaling pathway into a 96-well plate.

-

Compound Treatment: The next day, treat the cells with a serial dilution of Compound A for a prolonged period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Readout: Measure the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated cells and determine the GI₅₀ (half-maximal growth inhibition) value.

| Parameter | Definition | Assay Type | Typical Value Range |

| IC₅₀ | Concentration for 50% inhibition of target enzyme activity. | Biochemical | nM to µM |

| EC₅₀ | Concentration for 50% of maximal effect in a cell. | Cellular Functional | nM to µM |

| GI₅₀ | Concentration for 50% inhibition of cell growth. | Cellular Phenotypic | nM to µM |

| Thermal Shift | Change in protein melting temperature upon ligand binding. | Cellular Target Engagement | 1-10 °C |

Phase 3: Selectivity and Safety Profiling

A successful drug candidate must be selective for its intended target to minimize unwanted side effects. Early in vitro safety profiling is a critical, cost-saving step in drug development.[11][12]

Rationale: Unforeseen off-target interactions are a major cause of clinical trial failures.[13] Profiling the compound against a panel of targets known to be associated with adverse drug reactions (ADRs) can identify potential liabilities early.[14]

Broad Panel Safety Screening

Protocol: In Vitro Safety Pharmacology Profiling

-

Compound Submission: Submit Compound A to a specialized contract research organization (CRO) such as Eurofins Discovery or Charles River Laboratories.

-

Panel Selection: Utilize a standard safety panel (e.g., SafetyScreen44™) that includes a diverse set of targets like GPCRs, ion channels, transporters, and enzymes known to be implicated in ADRs.[12]

-

Assay Performance: The CRO will perform radioligand binding or functional assays at a standard concentration (e.g., 10 µM).

-

Data Analysis: Results are reported as percent inhibition or activation. A common threshold for a significant "hit" is >50% inhibition. Any hits should be followed up with full dose-response curves to determine potency (IC₅₀ or EC₅₀).

Specific Liability Assessment: hERG Ion Channel Assay

Inhibition of the hERG potassium ion channel is a critical liability to assess, as it is linked to a potentially fatal cardiac arrhythmia called Torsades de Pointes. This is a mandatory regulatory checkpoint.[15]

Protocol: Patch Clamp Electrophysiology hERG Assay

-

Assay System: This specialized assay is typically outsourced. It uses whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK-293 cells).[15]

-

Procedure: The electrical current passing through the hERG channels is measured in response to a specific voltage protocol. This is done before and after the application of multiple concentrations of Compound A.

-

Data Analysis: The inhibition of the hERG current is measured, and an IC₅₀ value is calculated. A therapeutic index (hERG IC₅₀ / therapeutic EC₅₀) of >30-100x is often desired to provide a sufficient safety margin.

Caption: Logical relationships in the in vitro characterization of Compound A.

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the in vitro pharmacological characterization of 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride. By systematically progressing from broad target screening to specific cellular and safety assays, researchers can build a robust data package that defines the compound's potency, mechanism of action, and potential liabilities.

The data generated through these studies—IC₅₀s, EC₅₀s, CETSA shifts, and safety profiles—are essential for making informed decisions. They guide the structure-activity relationship for lead optimization, provide confidence in the mechanism of action, and ultimately determine if a compound has the right profile to advance toward preclinical and clinical development.

References

- Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.

-

Bestgen, B., et al. (2017). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. eScholarship.org. [Link]

- Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry.

-

Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

-

Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

-

Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed. [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Bestgen, B., et al. (2016). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. PMC. [Link]

-

Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC. [Link]

-

Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

-

Bestgen, B., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. PMC. [Link]

-

Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]

-

ICE Bioscience. (n.d.). In Vitro Safety Pharmacology Profiling. ICE Bioscience. [Link]

-

Plovanich, M., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

-

Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

-

(n.d.). Protocol for Invitro Kinase Assay. University of Southern California. [Link]

-

Wang, Y., et al. (2020). Design of 2-aminothiazole CHK1 inhibitors. ResearchGate. [Link]

-

Rashki, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

-

El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

Adriaenssens, E., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]

-

Paricharak, S., et al. (2016). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. AbbVie. [Link]

-

Mseeh, F., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

-

Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]

-

Nedić, M., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. [Link]

-

Creative Biolabs. (n.d.). Off-Target Profiling. Creative Biolabs. [Link]

-

Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Yale University. [Link]

-

Ullah, H., et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC. [Link]

-

Nguyen, T. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC. [Link]

-

NextSDS. (n.d.). 1-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride. NextSDS. [Link]

-

Al-Otaibi, F. M. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sci-hub.box [sci-hub.box]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]

- 15. criver.com [criver.com]

Crystal Structure Analysis of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride: A Comprehensive Crystallographic Guide

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical structural motif in the development of glucokinase activators for diabetes mellitus[1] and allosteric modulators for central nervous system (CNS) targets[2]. The physicochemical properties of these active pharmaceutical ingredients (APIs)—particularly their solubility, stability, and bioavailability—are fundamentally governed by their solid-state structures.

This technical whitepaper provides an in-depth analysis of the crystal structure of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (also known as 4-isopropylthiazol-2-amine hydrochloride). As a Senior Application Scientist, I will guide you through the causality behind salt selection, the optimized protocols for single-crystal growth, and the rigorous X-ray diffraction (XRD) methodologies required to elucidate its supramolecular architecture.

Chemical Context and the Causality of Salt Formation

The free base, 4-isopropylthiazol-2-amine, is typically synthesized via a Hantzsch thiazole synthesis involving the condensation of an α -haloketone (e.g., 1-bromo-3-methylbutan-2-one) with thiourea[3]. While the free base is useful for subsequent coupling reactions, isolating the compound as a hydrochloride salt is highly preferred for structural characterization and pharmaceutical formulation.

The Mechanistic Rationale: A common misconception in the structural chemistry of 2-aminothiazoles is the site of protonation. While the exocyclic amine (–NH₂) appears to be a prime candidate for protonation, crystallographic and spectroscopic evidence dictates that protonation occurs almost exclusively at the endocyclic nitrogen (N3) of the thiazole ring[4].

This regioselectivity is driven by resonance stabilization. Protonation at the ring nitrogen creates an amidinium-like system where the positive charge is delocalized across the N3–C2–N(exocyclic) moiety. This delocalization shortens the exocyclic C–N bond (giving it partial double-bond character) and stabilizes the crystalline lattice through rigid, highly directional hydrogen bonds with the chloride counterion.

Crystallization Strategy: Thermodynamics and Kinetics

To obtain high-quality single crystals suitable for X-ray diffraction, rapid precipitation must be avoided. Rapid solvent evaporation typically yields microcrystalline powders or twinned crystals, which frustrate structural resolution. Instead, we employ a vapor diffusion technique. This method relies on the slow, thermodynamically controlled diffusion of an antisolvent into a solution of the API, allowing the crystal lattice to assemble with minimal defect formation.

Caption: Workflow for the synthesis, protonation, and controlled crystallization of the hydrochloride salt.

Protocol 1: Preparation and Single-Crystal Growth

Objective: To generate defect-free single crystals of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride.

-

Salt Formation: Dissolve 1.0 mmol of 4-isopropylthiazol-2-amine free base in 5.0 mL of anhydrous methanol. Slowly add 1.1 equivalents of 1M HCl in diethyl ether dropwise under continuous stirring at 0 °C.

-

Isolation: Stir for 30 minutes, then evaporate the solvent under reduced pressure to yield the crude hydrochloride salt as a white solid.

-

Primary Solvation: Dissolve 50 mg of the crude salt in a minimum volume (approx. 1-2 mL) of high-purity methanol in a small inner vial.

-

Antisolvent Setup: Place the unsealed inner vial into a larger outer vial containing 5 mL of diethyl ether (the antisolvent).

-

Diffusion: Seal the outer vial tightly. Store the system undisturbed at ambient temperature (20–25 °C) in a vibration-free environment.

-

Harvesting: Over 3 to 7 days, the volatile diethyl ether will slowly diffuse into the methanol, lowering the solubility of the salt and inducing the nucleation of high-quality, block-like single crystals.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Once a suitable crystal is grown, data acquisition must be executed under conditions that minimize thermal motion. Collecting data at cryogenic temperatures (e.g., 100 K) reduces the atomic displacement parameters (B-factors), which is critical for accurately locating the low-electron-density hydrogen atoms—thereby definitively proving the protonation state of the endocyclic nitrogen[4].

Caption: The crystallographic pipeline from crystal mounting to the final structural model.

Protocol 2: SCXRD Data Collection and Refinement

-

Mounting: Select a crystal with dimensions of approximately 0.2 × 0.2 × 0.1 mm using a polarizing microscope. Coat the crystal in paratone oil and mount it on a MiTeGen cryoloop.

-

Cooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K.

-

Data Collection: Utilize a diffractometer equipped with a CCD or CMOS detector and graphite-monochromated Mo K α radiation ( λ = 0.71073 Å). Collect ω and ϕ scans to ensure >99% completeness of the sphere of reflections.

-

Reduction and Absorption Correction: Process the raw frames using software such as APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous dispersion of the chloride and sulfur atoms.

-

Structure Solution: Solve the structure using intrinsic phasing or direct methods (SHELXT). The heavy atoms (S, Cl) will be readily apparent in the initial electron density map.

-

Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

-

Hydrogen Atom Treatment: Locate the critical N-bound hydrogen atoms in the difference Fourier map and refine them freely to validate the protonation site. Carbon-bound hydrogens should be placed in calculated positions using a riding model.

Structural Elucidation and Supramolecular Assembly

In the solid state, 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride forms a highly ordered supramolecular network. The crystal packing is dominated by robust N–H···Cl hydrogen bonds .

Because the endocyclic nitrogen is protonated, the molecule possesses three potent hydrogen bond donors: two from the exocyclic –NH₂ group and one from the endocyclic –NH⁺ group. The chloride anion acts as a multi-dentate hydrogen bond acceptor. This results in the formation of one-dimensional hydrogen-bonded ribbons or two-dimensional sheets, which impart high thermal stability and a high melting point to the salt. The isopropyl group at the 4-position projects outward from these polar ribbons, engaging in weaker van der Waals interactions (hydrophobic packing) that define the spacing between the layers.

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters expected for high-purity 4-alkyl-2-aminothiazole hydrochloride derivatives, serving as a benchmark for validation.

Table 1: Representative Crystallographic Parameters for 2-Aminothiazole Hydrochlorides

| Crystallographic Parameter | Representative Value / Description |

| Empirical Formula | C₆H₁₁ClN₂S |

| Formula Weight | 178.68 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 100(2) K |

| Wavelength (Mo K α ) | 0.71073 Å |

| Z (Molecules per unit cell) | 4 |

| Primary Synthon | N–H···Cl hydrogen bonding network |

| C(2)–N(exocyclic) Bond Length | ~1.31 Å (indicative of partial double bond) |

| Final R indices [I > 2 σ (I)] | R1 < 0.05, wR2 < 0.12 |

| Goodness-of-fit (GOF) on F2 | ~ 1.05 |

Conclusion

The crystal structure analysis of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride reveals the profound impact of salt formation on molecular geometry. By utilizing controlled vapor diffusion and cryogenic SCXRD, researchers can definitively map the protonation of the endocyclic nitrogen and the resulting N–H···Cl supramolecular network. Understanding these solid-state properties is not merely an academic exercise; it is a foundational requirement for optimizing the physicochemical profiles of thiazole-based therapeutics in drug development.

References

- BenchChem. Validating the Structure of Synthesized 5-Bromo-4-isopropylthiazol-2-amine: A Comparative Guide to Spectroscopic and Crystallographic Methods.

- European Patent Office. GLUCOKINASE ACTIVATORS - EP 1986645 B1.

- Organic Syntheses. 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride.

- National Institutes of Health (NIH) / PMC. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery.

Sources

Synthesis Protocol for 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride: A Detailed Guide

An Application Note for Researchers and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active compounds.[1][2][3] Its synthesis is of paramount importance for the development of novel therapeutics. This document provides a comprehensive, field-proven protocol for the synthesis of 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride. The synthesis is based on the classical Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[1][4] This guide details a two-step process: the initial α-bromination of 3-methyl-2-butanone followed by a cyclocondensation reaction with thiourea. We offer in-depth explanations for experimental choices, detailed safety protocols, and characterization guidelines to ensure both reproducibility and safety.

Introduction and Scientific Background

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most efficient and widely utilized methods for preparing thiazole derivatives.[1][4] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide, such as thiourea, to form the thiazole ring.[5] The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[6]

This protocol focuses on the synthesis of 4-(propan-2-yl)-1,3-thiazol-2-amine, a valuable building block for drug discovery. The synthesis begins with the preparation of the requisite α-haloketone, 1-bromo-3-methyl-2-butanone, from 3-methyl-2-butanone. This intermediate is then reacted with thiourea to yield the 2-aminothiazole free base, which is subsequently converted to its hydrochloride salt for improved stability and handling.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The reaction proceeds via a well-established mechanism. The process is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of 1-bromo-3-methyl-2-butanone. This S-alkylation step forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of a thiourea nitrogen atom on the carbonyl carbon, forms a five-membered ring. The final step is a dehydration event, which leads to the formation of the stable, aromatic 2-aminothiazole ring.

Sources

Preparation and Handling of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride in DMSO for In Vitro Cell Assays

Executive Summary

The compound 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (CAS: 1351647-94-3) is a highly functionalized thiazole derivative frequently utilized as a pharmacophore in the development of kinase inhibitors and targeted therapeutics. Preparing this compound for in vitro cell assays requires precise solvent management to ensure both complete solubilization and cellular viability. This application note provides a self-validating, step-by-step protocol for dissolving this hydrochloride salt in Dimethyl sulfoxide (DMSO), detailing the mechanistic rationale behind solvent selection, dilution strategies, and toxicity mitigation.

Physicochemical Profiling & Mechanistic Insights

Compound Identity & Salt Form Implications

-

Chemical Name: 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride [1]

-

Molecular Formula: C₆H₁₀N₂S • HCl

-

Molecular Weight: 178.68 g/mol (Free base: 142.22 g/mol + HCl: 36.46 g/mol )

The Causality of Solvent Selection: When handling 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride, the presence of the hydrochloride (HCl) counterion significantly influences its physicochemical behavior. While HCl salts are traditionally synthesized to enhance aqueous solubility for in vivo administration, direct dissolution of concentrated powders into unbuffered aqueous cell culture media can induce localized microenvironmental acidification. This transient pH drop can trigger spontaneous compound precipitation (as the free base crashes out) and induce off-target cellular stress.

To circumvent this, anhydrous DMSO is employed as the primary vehicle. DMSO is an amphipathic, aprotic solvent that disrupts the crystal lattice of the HCl salt without immediately dissociating the proton, maintaining the compound in a stable, solvated state. By preparing a highly concentrated master stock (e.g., 10 mM to 50 mM) in 100% DMSO, researchers can achieve a massive dilution factor (typically 1:1000) when introducing the compound to the assay media. At a 1:1000 dilution, the buffering capacity of standard culture media (e.g., DMEM supplemented with 15-25 mM HEPES or sodium bicarbonate) effortlessly neutralizes the trace acidic contribution of the HCl salt.

DMSO Toxicity Thresholds: Standard in vitro protocols mandate that final DMSO concentrations must be tightly controlled. Extensive dose-response studies indicate that DMSO concentrations should be kept at or below 0.1% v/v to prevent solvent-induced cytotoxicity, lipid bilayer disruption, and artefactual signaling alterations [2]. While some robust cancer cell lines may tolerate up to 0.5% or 1% DMSO, exceeding 0.1% requires rigorous vehicle-control validation [3].

Quantitative Data: Dilution Strategy

To ensure absolute precision, utilize the following mass-to-volume calculations to prepare your master stock. All calculations are based on the full salt molecular weight of 178.68 g/mol .

| Target Stock Concentration | Mass of Compound Required | Volume of 100% Anhydrous DMSO | Final Application |

| 1 mM | 0.1787 mg | 1.0 mL | Low-dose assays |

| 5 mM | 0.8934 mg | 1.0 mL | Standard screening |

| 10 mM | 1.7868 mg | 1.0 mL | Standard screening |

| 20 mM | 3.5736 mg | 1.0 mL | High-throughput assays |

| 50 mM | 8.9340 mg | 1.0 mL | High-dose / Library storage |

Note: Due to the difficulty of weighing sub-milligram quantities accurately on standard analytical balances, it is highly recommended to weigh a larger, manageable mass (e.g., 5.0 mg) and calculate the exact DMSO volume required to reach your target concentration. Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (g/mol)] × 1000

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system; each phase includes a visual or operational check to ensure the integrity of the assay.

Phase 1: Master Stock Preparation (1000x)

-

Equilibration: Allow the vial of 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the hygroscopic HCl salt.

-

Weighing: Using an analytical balance (accuracy ±0.01 mg), weigh the desired mass of the compound into a sterile, static-free amber microcentrifuge tube.

-

Solubilization: Add the calculated volume of sterile, cell-culture grade, anhydrous DMSO (≥99.9% purity).

-

Validation of Dissolution: Vortex the tube vigorously for 30–60 seconds. Inspect the solution against a black background. The solution must be completely clear. If micro-particulates remain, subject the tube to mild water-bath sonication (room temperature) for 2–5 minutes.

-

Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can introduce atmospheric water into the DMSO. Store at -20°C or -80°C.

Phase 2: Serial Dilution & Assay Application

-

Intermediate Dilutions: Prepare a serial dilution of your compound in 100% DMSO . This ensures that every dose in your response curve will deliver the exact same final percentage of DMSO to the cells. Create these intermediate stocks at 1000x the final desired assay concentration.

-

Media Transition: Warm the cell culture media to 37°C. Add 1 µL of the 1000x DMSO stock to 999 µL of the warmed media.

-

Validation of Stability: Invert the tube gently 5–10 times. Observe for any immediate opalescence or cloudiness, which indicates the hydrophobic crash-out of the free base.

-

Cellular Application: Immediately apply the drug-laced media to your plated cells. The final DMSO concentration is now exactly 0.1% v/v.

Workflow Visualization

Caption: Workflow for the dissolution and application of thiazol-2-amine HCl in cell assays.

Quality Control & Troubleshooting

-

Hygroscopic Degradation: Both DMSO and the HCl salt are highly hygroscopic. If the DMSO absorbs water from the air, the solvation capacity drops exponentially, leading to premature precipitation. Always use freshly opened or properly sealed anhydrous DMSO.

-

Precipitation Upon Media Addition: If the compound crashes out upon addition to the aqueous media, it indicates that the local concentration of the free base has exceeded its aqueous solubility limit. Solution: Ensure the media is pre-warmed to 37°C and vortex the media immediately while adding the DMSO stock dropwise.

-

Vehicle Control Integrity: Always run a parallel vehicle control containing 0.1% DMSO in media. Any phenotypic changes observed in the control group invalidate the assay results, indicating that the chosen cell line is hypersensitive to the solvent [2].

References

-

National Institutes of Health (PMC). "Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells." NIH PubMed Central. Available at:[Link]

Application Note: Buchwald-Hartwig Cross-Coupling of 4-(Propan-2-yl)-1,3-thiazol-2-amine Hydrochloride

Executive Summary

The Buchwald-Hartwig amination is a cornerstone reaction for C-N bond formation in modern organic synthesis. However, the cross-coupling of heteroarylamines—specifically 2-aminothiazoles—presents unique mechanistic hurdles. This application note provides a comprehensive, field-proven guide for researchers utilizing 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride in palladium-catalyzed cross-coupling reactions. By addressing the specific challenges of catalyst poisoning and salt neutralization, this guide ensures high-yielding, reproducible workflows for drug development professionals.

Chemical Context & Mechanistic Causality

The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities[1]. Despite its utility, coupling 4-(propan-2-yl)-1,3-thiazol-2-amine via palladium catalysis requires careful condition design due to two primary factors:

A. The Heteroarylamine Challenge (Catalyst Poisoning)

Primary amine derivatives of five-membered heterocycles, particularly 2-aminoazoles, have historically been problematic substrates for Pd-catalyzed N-arylation[2]. The nitrogen and sulfur atoms within the thiazole ring can act as bidentate ligands, strongly chelating the palladium center and forming unreactive Pd bis-amine complexes. The Solution: The use of highly sterically demanding, electron-rich biaryl monophosphine ligands (e.g., BrettPhos or tBuBrettPhos) is critical[3]. The steric bulk of these ligands prevents the coordination of a second amine molecule and accelerates the rate-limiting reductive elimination step, pushing the catalytic cycle forward.

B. The Hydrochloride Salt Factor

Because 4-(propan-2-yl)-1,3-thiazol-2-amine is supplied as a stable hydrochloride salt, an additional equivalent of base is strictly required to generate the free amine in situ, alongside the base required for the catalytic cycle[4]. The Solution: While strong bases like NaOtBu (pKaH ~19) are standard for many Buchwald-Hartwig aminations, they can decompose base-sensitive functional groups and cause side reactions with the thiazole ring[3]. Weak bases like K₂CO₃, particularly when combined with t-BuOH as a solvent or additive, have been shown to be optimal for 2-aminothiazoles, providing higher yields than stronger bases[2].

Caption: Buchwald-Hartwig catalytic cycle for heteroarylamine cross-coupling.

Quantitative Data: Parameter Optimization Summary

To achieve optimal conversion, the reaction parameters must be shifted from standard aliphatic/arylamine conditions to those specifically tailored for heteroarylamine salts.

| Parameter | Standard Amine Condition | 4-Isopropylthiazol-2-amine HCl Condition | Mechanistic Rationale |

| Ligand | XPhos or RuPhos | BrettPhos or tBuBrettPhos | Extreme steric bulk prevents thiazole chelation and forces reductive elimination[3]. |

| Base | NaOtBu (1.2 - 1.5 eq) | K₂CO₃ (2.5 - 3.0 eq) | Mild base prevents degradation; excess is mandatory to neutralize the HCl salt[4]. |

| Solvent | Toluene or THF | t-BuOH or Dioxane/t-BuOH | Polar protic additives facilitate K₂CO₃ solubility and aid in catalyst activation[2]. |

| Precatalyst | Pd₂(dba)₃ + Ligand | BrettPhos Pd G3 or G4 | Ensures rapid generation of active L-Pd(0) without requiring high thermal activation[3]. |

Experimental Methodology

This protocol is designed as a self-validating system. Visual cues and strategic checkpoints are embedded to ensure reaction integrity.

Materials Required

-

Nucleophile: 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride (1.2 equiv)

-

Electrophile: Aryl bromide or triflate (1.0 equiv)

-

Catalyst: BrettPhos Pd G3 (0.02 - 0.05 equiv)

-

Base: Anhydrous K₂CO₃ (2.5 - 3.0 equiv, finely milled)

-

Solvent: Anhydrous t-BuOH (4 mL/mmol)

Step-by-Step Protocol

-

Preparation (Self-Validating Check): Ensure all glassware is oven-dried. Moisture and oxygen are the primary enemies of the Pd(0) active species.

-

Reagent Loading: To a Schlenk tube or a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-(propan-2-yl)-1,3-thiazol-2-amine hydrochloride (1.2 mmol), BrettPhos Pd G3 (0.02 mmol, 2 mol%), and K₂CO₃ (2.5 mmol).

-

Note on Causality: The 2.5 equivalents of base account for 1 eq to neutralize the HCl salt, 1 eq for the catalytic cycle, and 0.5 eq excess to drive the equilibrium.

-

-

Degassing: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add degassed t-BuOH (4.0 mL) via syringe.

-

Reaction Initiation: Place the vessel in a pre-heated oil bath at 90 °C.

-

Self-Validating Check: Upon heating, the mixture will transition from a pale suspension to a darker, distinct color (often deep red or brown) indicating the successful generation of the active L-Pd(0) species.

-

-

Monitoring: Stir vigorously for 12–16 hours. Monitor the reaction via TLC or LC-MS. The disappearance of the aryl halide indicates completion.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts (KCl, excess K₂CO₃) and precipitated palladium black.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the N-arylated 2-aminothiazole.

Caption: Experimental workflow for the Buchwald-Hartwig amination of 2-aminothiazole HCl salts.

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 4-(Propan-2-yl)-1,3-thiazol-2-amine hydrochloride

Abstract